Differential Oral Bioavailability Among Epimedium Low-Glucosides
In a pharmacokinetic study comparing five low-glucosides from Epimedium, Sagittatoside C demonstrated an absolute oral bioavailability of 0.04%. This value is 47.75 times lower than that of icariin (1.91%) and contrasts with Sagittatoside A (0.05%) and Sagittatoside B (0.06%), highlighting a significant and quantifiable difference in systemic exposure among closely related in-class compounds [1].
| Evidence Dimension | Oral Bioavailability (%) |
|---|---|
| Target Compound Data | 0.04% |
| Comparator Or Baseline | Icariin: 1.91%; Sagittatoside A: 0.05%; Sagittatoside B: 0.06%; Baohuoside I: 0.51% |
| Quantified Difference | 47.75-fold lower vs. Icariin; 1.25-fold lower vs. Sagittatoside A |
| Conditions | Rats after oral administration; study of five low glucosides from Epimedii Folium. |
Why This Matters
This extremely low bioavailability directly informs in vivo study design, necessitating higher doses or alternative delivery strategies compared to icariin, and precludes the interchangeable use of these compounds in ADME studies.
- [1] Li, X., et al. (2018). Study on the Safety of the Low Glucoside Composites from Epimedii Folium and Pharmacokinetics of Its Five Low Glucosides. Guangzhou University of Chinese Medicine. (Via CNU Library Record). View Source
